molecular formula C16H11F2N3O2 B2898959 N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-94-0

N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2898959
CAS RN: 877649-94-0
M. Wt: 315.28
InChI Key: HOMDAZPUWJCCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as pyrido[1,2-a]pyrimidines, which are polycyclic aromatic compounds containing a pyrimidine fused to a pyridine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring fused to a pyridine ring, with various substituents. The presence of the difluorophenyl group, the methyl group, and the carboxamide group may influence the compound’s properties and reactivity .

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide in lab experiments is that it has been shown to have a low toxicity profile in normal cells, meaning that it may be a safer alternative to traditional cancer treatments. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. One area of research could focus on improving the solubility of this compound, which could improve its efficacy in vivo. Another area of research could focus on identifying biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, further studies could investigate the potential use of this compound in combination with other cancer treatments to improve overall treatment outcomes.
In conclusion, this compound is a small molecule inhibitor that has shown promise as a potential cancer treatment. Its mechanism of action involves inhibiting the activity of MTH1, leading to cell death in cancer cells. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could improve its efficacy as a cancer treatment.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves a multi-step process that has been described in detail in a scientific paper by Liu et al. (2016). The synthesis involves the use of various reagents and solvents, including dimethylformamide, acetic anhydride, and triethylamine. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, this compound has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(3,4-difluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c1-9-2-5-14-19-7-11(16(23)21(14)8-9)15(22)20-10-3-4-12(17)13(18)6-10/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMDAZPUWJCCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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